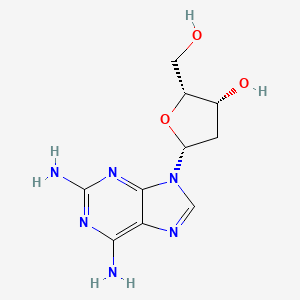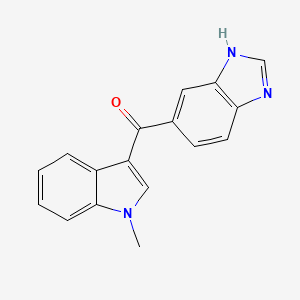
Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)-
Übersicht
Beschreibung
“Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)-” is a chemical compound that contains imidazole and indole moieties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . Indole scaffold has been found in many of the important synthetic drug molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Another synthesis involved the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst .Wissenschaftliche Forschungsanwendungen
NMDA Receptor Antagonist : Methanone derivatives have been identified as potent antagonists of the NMDA receptor, specifically targeting the NR2B subunit. These compounds show promise in treating conditions like hyperalgesia (Borza et al., 2007).
Histamine H(4) Receptor Antagonists : Related compounds have been developed as antagonists for the histamine H(4) receptor, indicating potential in treating allergic and inflammatory disorders (Terzioğlu et al., 2004).
Conformational Dynamics Study : The compound bis-(1H-benzimidazol-2-yl)-methanone was studied for its conformational dynamics, showing potential in understanding molecular interactions and stability (Miranda et al., 2009).
Synthetic Cannabinoids : Some methanone derivatives have been identified in synthetic cannabinoids, contributing to forensic and toxicological research (Uchiyama et al., 2013).
Optical, Electrical, and Thermal Properties : Oligobenzimidazoles based on benzimidazole monomers demonstrate significant optical, electrical, and thermal properties, useful in material science and electronics (Anand & Muthusamy, 2018).
Antimicrobial Activity : Novel substituted benzimidazole derivatives have shown promising antimicrobial activity, indicating potential in developing new antimicrobial agents (Shankar et al., 2018).
Fluorescence Applications : Rhenium tricarbonyl core complexes with benzimidazole derivatives show potential in fluorescence applications, contributing to advancements in imaging and sensor technologies (Wei et al., 2006).
Antibacterial Screening : Some benzimidazole derivatives have been synthesized and screened for their antibacterial activities, contributing to the field of medicinal chemistry (Landage et al., 2019).
Photostabilizing Unit in Dyes : Phenyl(1H-benzimidazol-5-yl)methanone based fluorescent monoazo disperse dyes have been developed, showcasing enhanced photostability and fluorescence properties (Jadhav et al., 2018).
Tubulin Polymerization Inhibitors : Conjugates of benzimidazole with indole derivatives have been shown to inhibit tubulin polymerization, indicating potential applications in cancer therapy (Mullagiri et al., 2018).
Zukünftige Richtungen
The future directions for research on “Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)-” could involve further exploration of its synthesis, chemical reactions, and biological activities. Given the broad range of activities exhibited by compounds containing imidazole and indole moieties , there is potential for the development of new drugs based on these structures.
Wirkmechanismus
Target of Action
The compound, also known as “3H-benzimidazol-5-yl-(1-methylindol-3-yl)methanone”, is a derivative of indole and imidazole . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . Imidazole derivatives also show a broad range of biological activities . .
Mode of Action
One study revealed that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin
Biochemical Pathways
Given that indole and imidazole derivatives are known to have various biological activities , it is likely that this compound affects multiple biochemical pathways. For instance, it might interfere with the pathways involved in cell division and apoptosis, as suggested by the study mentioned above .
Result of Action
As mentioned earlier, a similar compound was found to induce cell apoptosis and inhibit cell division . Therefore, it is possible that this compound might have similar effects, leading to the death of cancer cells or other rapidly dividing cells.
Biochemische Analyse
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to interact with multiple receptors, which can be helpful in developing new useful derivatives
Cellular Effects
Indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)- may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors . This suggests that Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)- may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Eigenschaften
IUPAC Name |
3H-benzimidazol-5-yl-(1-methylindol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABFHFHDZKBBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442205 | |
| Record name | Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183613-77-6 | |
| Record name | Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


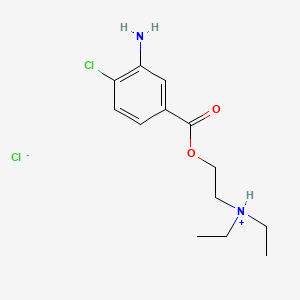
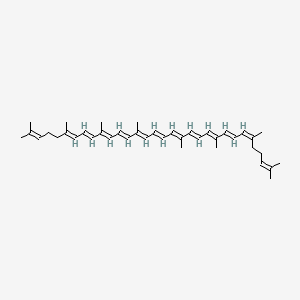
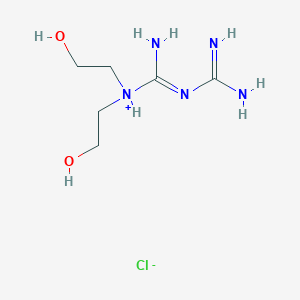
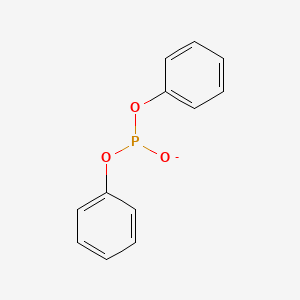

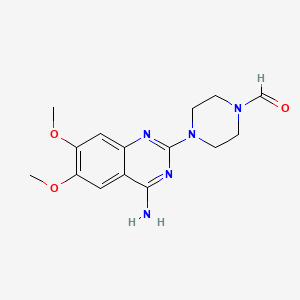
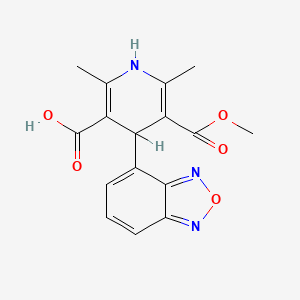
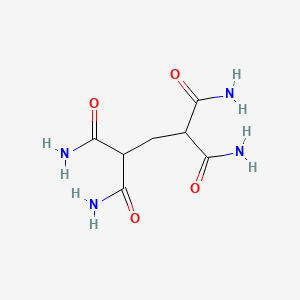
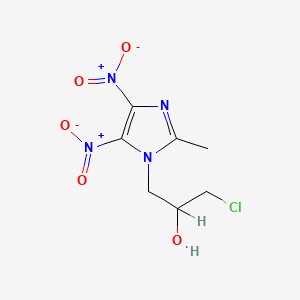


![2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one](/img/structure/B3060905.png)

